molecular formula C10H9F13O B3041859 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol CAS No. 39239-79-7

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol

Cat. No. B3041859
CAS RN: 39239-79-7
M. Wt: 392.16 g/mol
InChI Key: HJYIVOYQMVJCSM-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol, also known as perfluorodecanol, is a synthetic organic compound that is composed of 11 carbon atoms and 12 fluorine atoms. It is a member of the perfluoroalkyl family and is used in a wide range of scientific and industrial applications. It is a colorless, odorless, non-flammable liquid that is soluble in many organic solvents and is highly unreactive. It has a melting point of −55 °C (−67 °F), a boiling point of 68 °C (154 °F), and a density of 1.77 g/cm3.

Scientific Research Applications

Bioimaging and Nanoparticles

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol: plays a crucial role in bioimaging due to its unique properties. Researchers have harnessed its lipophobic nature and non-polar characteristics to create fluorinated nanoparticles. These nanoparticles are used for comprehensive bioimaging, especially when combined with breathable liquids. The biocompatibility of fluorocarbons makes them suitable for applications like liquid ventilation and synthetic blood .

properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F13O/c11-5(12,3-1-2-4-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYIVOYQMVJCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895266
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol

CAS RN

39239-79-7
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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